Indole, 3-(3-dimethylaminopropionyl)-

描述

Indole, 3-(3-dimethylaminopropionyl)- is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.

The exact mass of the compound Indole, 3-(3-dimethylaminopropionyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole, 3-(3-dimethylaminopropionyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(3-dimethylaminopropionyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Pharmacokinetics

Brain penetration of I3C and its metabolite diindolylmethane (DIM) was higher because of the breakdown of the blood-brain barrier .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound has significant molecular and cellular effects.

Action Environment

is a common source of these compounds . Anthropogenic activities significantly promote the distribution of indole in the environment .

生化分析

Biochemical Properties

Indole, 3-(3-dimethylaminopropionyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophanase, an enzyme that catalyzes the deamination of tryptophan to produce indole . This interaction is essential for the production of indole and its derivatives, which are involved in numerous biological processes.

Cellular Effects

Indole, 3-(3-dimethylaminopropionyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the tryptophan metabolism pathway . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Indole, 3-(3-dimethylaminopropionyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indole, 3-(3-dimethylaminopropionyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, as observed in both in vitro and in vivo studies.

Metabolic Pathways

Indole, 3-(3-dimethylaminopropionyl)- is involved in several metabolic pathways. It interacts with enzymes such as tryptophanase and other cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of Indole, 3-(3-dimethylaminopropionyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

Indole, 3-(3-dimethylaminopropionyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in various biochemical processes and its overall efficacy.

生物活性

Indole, 3-(3-dimethylaminopropionyl)- is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

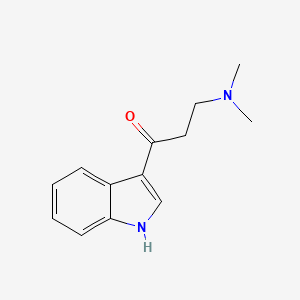

Chemical Structure and Properties

Indole, 3-(3-dimethylaminopropionyl)- features an indole core structure with a dimethylaminopropionyl side chain. This unique structure contributes to its interaction with various biological targets, particularly in the context of cancer therapy and antimicrobial activity.

The biological activity of Indole, 3-(3-dimethylaminopropionyl)- can be attributed to several mechanisms:

- Target Interaction : The compound primarily interacts with the Folate Receptor Alpha (FolRα), which is overexpressed in certain cancer cells. This interaction facilitates the internalization of the compound into target cells, leading to significant tumor growth inhibition in xenograft models.

- Biochemical Pathways : Indole, 3-(3-dimethylaminopropionyl)- affects key biochemical pathways related to tubulin dynamics, which are crucial for cell division. It has been shown to induce apoptosis in cancer cells by disrupting normal signaling pathways .

- Pharmacokinetics : The compound exhibits stability in circulation, maintaining its drug-antibody ratio for up to 21 days. This pharmacokinetic profile enhances its potential as a therapeutic agent.

Anticancer Properties

Indole, 3-(3-dimethylaminopropionyl)- has been evaluated for its anticancer properties across various studies:

- In Vitro Studies : Research indicates that the compound induces apoptosis in cancer cell lines through modulation of cellular signaling pathways. For instance, it has shown effectiveness against breast cancer cell lines such as SK-BR-3 and MDA-MB-231, with IC50 values indicating significant antiproliferative effects .

- In Vivo Studies : In animal models, particularly xenograft models expressing FolRα, Indole, 3-(3-dimethylaminopropionyl)- demonstrated substantial tumor growth inhibition. Combination treatments with other chemotherapeutic agents like carboplatin have further enhanced its efficacy.

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties:

- Mechanism : The compound exhibits activity against various pathogens by inhibiting key enzymes involved in microbial metabolism. This suggests a potential role in developing new antimicrobial therapies .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Indole, 3-(3-dimethylaminopropionyl)-:

- Study on Cancer Cell Lines : A study evaluated the effects of the compound on different cancer cell lines and reported significant cytotoxicity at low micromolar concentrations. The results indicated that it could serve as a lead compound for further development in cancer therapeutics .

- Combination Therapy Research : Research has shown that combining Indole, 3-(3-dimethylaminopropionyl)- with established chemotherapeutics can lead to enhanced antitumor activity, suggesting its utility in combination therapy regimens .

Data Summary Table

科学研究应用

Anti-Cancer Activity

Indole derivatives are widely studied for their anti-cancer properties. Research indicates that compounds similar to Indole, 3-(3-dimethylaminopropionyl)- can inhibit tumor growth through various mechanisms:

- Mechanism of Action : Indole-3-carbinol (I3C), a related compound, has shown efficacy in reducing tumor size in animal models. It inhibits the proliferation of cancer cells by modulating estrogen metabolism and inducing apoptosis in malignant cells .

- Case Study : A study on breast cancer models demonstrated that I3C significantly reduced tumor multiplicity and enhanced survival rates in treated subjects .

Anti-Inflammatory Properties

Indole derivatives also exhibit anti-inflammatory effects:

- Mechanism : I3C has been shown to suppress the expression of E-selectin, a glycoprotein involved in leukocyte adhesion during inflammatory responses. This suppression leads to decreased leukocyte transmigration and reduced inflammation .

- Clinical Relevance : In ischemia-reperfusion injury models, I3C administration resulted in notable anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Antiviral Activity

The antiviral potential of indole compounds has been explored:

- Research Findings : I3C has demonstrated antiviral activity against human papillomavirus (HPV), which could be relevant for therapies targeting HPV-related conditions . The mechanism involves binding to viral membranes, thereby inhibiting viral entry into host cells.

- COVID-19 Implications : Preliminary studies suggest that I3C may enhance immune responses against viral infections, including COVID-19 .

Antimicrobial Applications

Indole derivatives have shown promising antimicrobial activity against various pathogens:

- Antibacterial Efficacy : Studies indicate that I3C exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 80 µg/mL depending on the bacterial strain .

- Fungal Inhibition : Indole derivatives also demonstrate antifungal properties against species such as Candida albicans and Trichosporon beigelii, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

Mechanistic Studies and Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the exploration of indole derivatives:

属性

IUPAC Name |

3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHVNBMMXFLOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179667 | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24955-83-7 | |

| Record name | 3-(3-Dimethylaminopropionyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(3-dimethylaminopropionyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interact with DNA, and what are the potential downstream effects?

A1: The research suggests that 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interacts with fish sperm double-stranded DNA (fs-dsDNA) through a potential intercalation and/or alkylation mechanism []. Intercalation refers to the insertion of the compound between DNA base pairs, while alkylation involves a covalent modification of the DNA structure. This interaction leads to a noticeable decrease in the electrochemical signal of guanine, one of the four DNA bases []. This suggests that the compound binds to DNA, potentially disrupting its structure and function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。